S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate is an organic compound that features a pyridine ring, a dibutylcarbamothioate group, and a sulfur atom linking these two moieties. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate typically involves the reaction of pyridine derivatives with dibutylcarbamothioate under controlled conditions. One common method involves the use of a pyridine-3-methyl halide, which reacts with dibutylcarbamothioate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyridine derivatives .
Scientific Research Applications
S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom and the pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like pyridine-3-methyl halide and pyridine-3-thiol.
Carbamothioates: Compounds such as dibutylcarbamothioate and other alkylcarbamothioates.
Uniqueness
S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate is unique due to its specific combination of a pyridine ring and a dibutylcarbamothioate group linked by a sulfur atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
32853-87-5 |
---|---|
Molecular Formula |
C15H24N2OS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
S-(pyridin-3-ylmethyl) N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C15H24N2OS/c1-3-5-10-17(11-6-4-2)15(18)19-13-14-8-7-9-16-12-14/h7-9,12H,3-6,10-11,13H2,1-2H3 |
InChI Key |
BALZMCKCVFKXSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)SCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.